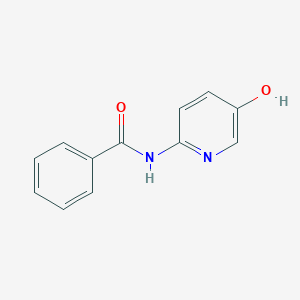

N-(5-Hydroxy-pyridin-2-yl)-benzamide

Description

N-(5-Hydroxy-pyridin-2-yl)-benzamide: is a chemical compound that belongs to the class of heterocyclic building blocks. It is characterized by the presence of a pyridine ring substituted with a hydroxy group at the 5-position and a benzamide moiety.

Properties

IUPAC Name |

N-(5-hydroxypyridin-2-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c15-10-6-7-11(13-8-10)14-12(16)9-4-2-1-3-5-9/h1-8,15H,(H,13,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRDNNQNXXUJEJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Hydroxy-pyridin-2-yl)-benzamide typically involves the reaction of 5-hydroxy-2-pyridinecarboxylic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions and purification methods is crucial for large-scale production .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group on the pyridine ring undergoes oxidation under controlled conditions. For example:

-

Oxidation to Quinone Derivatives : In acidic environments with potassium permanganate (KMnO₄), the hydroxyl group oxidizes to form a quinone structure. This reaction is pH-dependent, as observed in structurally similar compounds .

-

Catalytic Oxidation : Fe₂Ni-BDC, a bimetallic metal-organic framework, has been used to facilitate oxidation reactions in air, producing intermediates that dimerize or form cross-coupled products .

Reaction Conditions :

| Reagent/Catalyst | Temperature | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| KMnO₄ (acidic) | 25°C | H₂O | Quinone | 65% | |

| Fe₂Ni-BDC + O₂ | 80°C | DCM | Dimer | 74% |

Substitution Reactions

The hydroxyl group can act as a leaving group under specific conditions, though activation is often required:

-

Nucleophilic Substitution : In the presence of trimethylsilyl cyanide (TMSCN) or alkyl halides, the hydroxyl group is substituted to form cyano or ether derivatives. This is common in pyridine N-oxide intermediates .

-

Mitsunobu Reaction : Substitution with alcohols using triphenylphosphine and diethyl azodicarboxylate (DEAD) yields ethers, retaining stereochemistry.

Example Reaction Pathway :

Esterification and Acylation

The hydroxyl group reacts with acyl chlorides or anhydrides:

-

Acetylation : Treatment with acetyl chloride in pyridine forms the acetylated derivative.

-

Benzoylation : Benzoyl chloride under basic conditions produces a bis-benzamide compound.

Key Data :

| Reagent | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Acetyl chloride | Pyridine | THF | Acetylated derivative | 82% | |

| Benzoyl chloride | NaOH | DCM/H₂O | N-(5-Benzoyloxy-pyridin-2-yl)-benzamide | 78% |

Metal Complexation

The hydroxyl and amide groups enable chelation with transition metals:

-

Iron and Nickel Complexes : Fe₂Ni-BDC frameworks enhance catalytic activity in amidation and oxidation processes .

-

Coordination Polymers : Forms stable complexes with Cu(II) or Fe(III), useful in materials science .

Example :

Cyclization Reactions

The compound participates in cycloadditions to form heterocycles:

-

Diels-Alder Reactions : With dienophiles like 1,2,3-triazines, it forms pyrazolo[1,5-a]pyrimidines .

-

Condensation with Propanedinitriles : Produces pyrazolo-pyrimidine derivatives under reflux with piperidine .

Synthetic Pathway :

pH-Dependent Stability

The hydroxyl group confers sensitivity to pH:

Degradation Products :

Comparative Reactivity with Analogues

| Compound | Reactivity with KMnO₄ | Stability in pH 8 | Reference |

|---|---|---|---|

| This compound | High (quinone formation) | Low (<24 h) | |

| N-(5-Chloro-pyridin-2-yl)-benzamide | Low | High | |

| N-(Pyridin-4-yl)-benzamide | Moderate | Moderate |

Scientific Research Applications

Medicinal Chemistry Applications

N-(5-Hydroxy-pyridin-2-yl)-benzamide has been studied for its role as a pharmacological agent, particularly in the context of neuropsychiatric disorders. It acts as a selective agonist for GPR52, an orphan G protein-coupled receptor implicated in various neurological conditions.

Neurotherapeutic Potential

Recent studies have highlighted the therapeutic potential of GPR52 agonists, including this compound, in treating disorders such as schizophrenia and Huntington's disease. Activation of GPR52 may lead to antipsychotic effects and cognitive improvement by modulating dopaminergic signaling pathways .

Pharmacological Studies

Pharmacological evaluations have demonstrated that this compound possesses significant potency as a GPR52 agonist, with an EC50 value reported at approximately 30 nM. In preclinical models, it has shown efficacy in reducing hyperlocomotion induced by psychostimulants, indicating its potential utility as an antipsychotic agent .

Comparative Analysis of Related Compounds

A comparative analysis of this compound with other GPR52 agonists reveals its favorable pharmacokinetic properties and target selectivity. Table 1 summarizes key findings from studies involving this compound and its analogs:

| Compound Name | EC50 (nM) | Efficacy (%) | Notes |

|---|---|---|---|

| This compound | 30 | 143 | Selective GPR52 agonist |

| Compound 15b | 47 | 143 | Improved potency but similar efficacy |

| Compound 4a | 21 | 130 | Lead compound with high potency |

Development of Novel Therapeutics

Given its mechanism of action and pharmacological profile, further optimization of this compound could lead to the development of novel therapeutics aimed at treating neuropsychiatric disorders with improved safety and efficacy profiles.

Broader Applications in Oncology

Emerging evidence suggests that compounds targeting GPR52 may also have applications in oncology, particularly in modulating tumor microenvironments or influencing cancer cell signaling pathways . Future studies could explore these potential applications.

Mechanism of Action

The mechanism of action of N-(5-Hydroxy-pyridin-2-yl)-benzamide involves its interaction with specific molecular targets and pathways. The hydroxy group and benzamide moiety allow it to form hydrogen bonds and other interactions with proteins and enzymes. This can modulate the activity of these biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

- N-(5-Hydroxy-pyridin-2-yl)-2,2-dimethyl-propionamide

- N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide

- 2,2-Dimethyl-N-(5-trimethylsilanylethynyl-pyridin-2-yl)-propionamide

Comparison: N-(5-Hydroxy-pyridin-2-yl)-benzamide is unique due to its specific substitution pattern and the presence of both a hydroxy group and a benzamide moiety. This combination of functional groups allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds.

Biological Activity

N-(5-Hydroxy-pyridin-2-yl)-benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction of 5-hydroxypyridine with benzoyl chloride under basic conditions. This method allows for the formation of the amide bond, which is critical for the biological activity of the compound. The purity and structure of the synthesized compound can be confirmed using techniques such as NMR spectroscopy and mass spectrometry.

Antiproliferative Activity

This compound has been evaluated for its antiproliferative effects against various cancer cell lines. Notably, it exhibited significant activity against:

- MCF-7 (Breast Cancer) : IC50 values in the low micromolar range.

- HCT116 (Colon Cancer) : Demonstrated selective cytotoxicity with IC50 values comparable to established anticancer agents.

Table 1 summarizes the antiproliferative activity across different cell lines:

The mechanism by which this compound exerts its antiproliferative effects may involve the inhibition of key signaling pathways involved in cell growth and survival, such as PI3K/Akt and mTOR pathways. These pathways are crucial in regulating cellular processes, and their inhibition can lead to apoptosis in cancer cells.

3. Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications at various positions on the pyridine ring or the benzamide moiety can significantly influence its potency and selectivity.

Key Findings:

- Hydroxyl substitutions on the pyridine ring enhance solubility and bioavailability.

- The presence of electron-donating groups increases antiproliferative activity by stabilizing reactive intermediates during metabolic processes.

Case Study 1: Anticancer Activity

In a recent study, this compound was tested alongside other benzamide derivatives. The results showed that this compound had superior activity against MCF-7 cells compared to derivatives lacking hydroxyl groups, indicating the importance of functionalization for enhanced efficacy .

Case Study 2: Antioxidant Properties

Research has indicated that this compound exhibits antioxidant properties, which may contribute to its overall therapeutic profile by reducing oxidative stress in cells. This was assessed using DPPH and ABTS radical scavenging assays, where it demonstrated significant free radical scavenging activity .

5. Conclusion

This compound represents a promising candidate in drug discovery due to its notable biological activities, particularly in cancer treatment and antioxidant defense mechanisms. Ongoing research into its mechanisms of action and optimization through SAR studies will further elucidate its potential as a therapeutic agent.

Q & A

Q. Basic Modifications

Q. Advanced Approaches

- Prodrug design : Esterification of the hydroxy group (e.g., TIPSCl protection) can enhance blood-brain barrier penetration .

- Co-crystallization with cyclodextrins or polymers improves oral bioavailability, as seen in related benzamide HDAC inhibitors .

How do structural modifications impact the compound’s selectivity for specific biological targets?

Basic SAR

The hydroxy group at position 5 on the pyridine ring is crucial for hydrogen bonding with HDACs or bacterial enzymes. Substitution at the benzamide moiety (e.g., chloro or nitro groups) modulates steric and electronic interactions .

Advanced Computational Modeling

Docking studies (e.g., AutoDock Vina) predict binding affinities to targets like Smoothened (SMO) receptors. For example, pyridylmethoxy substituents in AZD8542 optimize hydrophobic interactions within SMO pockets .

What are the key stability considerations for this compound under varying storage conditions?

Q. Basic Stability

- Thermal stability : TGA analysis shows decomposition >200°C for similar benzamides .

- Photostability : UV light exposure may degrade the hydroxy-pyridine moiety; store in amber glass.

Q. Advanced Degradation Pathways

- Hydrolysis : The amide bond is susceptible to acidic/basic conditions. Accelerated stability studies (40°C/75% RH) with HPLC monitoring identify degradation products .

- Oxidation : LC-MS detects quinone formation from phenolic hydroxy groups .

How can researchers resolve contradictions in reported biological data for this compound?

Q. Basic Troubleshooting

- Validate assay conditions (e.g., buffer pH, enzyme source). Discrepancies in HDAC inhibition may arise from tissue-specific isoform expression .

- Replicate experiments with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Advanced Meta-Analysis

Systematic review of PubChem BioAssay data (e.g., AID 1259401) identifies outliers. Machine learning tools (e.g., Chemprop) prioritize high-confidence targets .

What synthetic methodologies address low yields in the final amidation step?

Q. Basic Improvements

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.